1H-Pyrazole-4-acetic acid, 1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-acetic acid, 1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-, ethyl ester is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-acetic acid, 1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-, ethyl ester typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and triazole derivatives, which undergo various chemical transformations such as alkylation, acylation, and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazole-4-acetic acid, 1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-, ethyl ester can undergo several types of chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-4-acetic acid, 1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-4-acetic acid, 1-(4-amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen zu 1H-Pyrazol-4-essigsäure, 1-(4-Amino-4H-1,2,4-triazol-3-yl)-3,5-dimethyl-, Ethylester gehören andere Pyrazol- und Triazolderivate, wie z. B.:
- 1H-Pyrazol-4-carbonsäurederivate
- 1,2,4-Triazol-3-carbonsäurederivate
Einzigartigkeit
Was diese Verbindung von ähnlichen Verbindungen abhebt, ist ihre einzigartige Kombination von funktionellen Gruppen, die möglicherweise unterschiedliche biologische Aktivitäten oder chemische Reaktivität verleihen. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C11H16N6O2 |
---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
ethyl 2-[1-(4-amino-1,2,4-triazol-3-yl)-3,5-dimethylpyrazol-4-yl]acetate |
InChI |
InChI=1S/C11H16N6O2/c1-4-19-10(18)5-9-7(2)15-17(8(9)3)11-14-13-6-16(11)12/h6H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
QWMLIVDMEHHYKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(N(N=C1C)C2=NN=CN2N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.